2-(1H-indol-4-yloxy)ethan-1-amine
Overview
Description
2-(1H-indol-4-yloxy)ethan-1-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-4-yloxy)ethan-1-amine typically involves the formation of the indole ring followed by the introduction of the ethan-1-amine side chain. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and relatively simple reaction conditions. The process can be optimized for higher yields and purity by controlling the reaction temperature, pH, and the use of catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-4-yloxy)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indolines, and quinolines, which have significant biological and pharmacological activities .
Scientific Research Applications
2-(1H-indol-4-yloxy)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its role in various biological processes, including cell signaling and neurotransmission.
Medicine: Indole derivatives are investigated for their potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1H-indol-4-yloxy)ethan-1-amine involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-2-yl)ethan-1-amine
- 2-(1H-indol-3-yl)ethan-1-amine
- 2-(1H-indol-6-yl)ethan-1-amine
Uniqueness
2-(1H-indol-4-yloxy)ethan-1-amine is unique due to the presence of the 4-yloxy substitution on the indole ring. This substitution can significantly alter the compound’s chemical reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(1H-indol-4-yloxy)ethanamine |
InChI |
InChI=1S/C10H12N2O/c11-5-7-13-10-3-1-2-9-8(10)4-6-12-9/h1-4,6,12H,5,7,11H2 |
InChI Key |
FZXIBIRCACCXGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCN |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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